6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds acting via the neurotensin receptor type 2 (nts2) are known to be active in animal models of acute and chronic pain .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Organoboron compounds, which this compound may be related to, are known to be involved in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the stability of boronic esters, which this compound may contain, can impact their bioavailability .
Result of Action
It’s worth noting that compounds acting via the neurotensin receptor type 2 (nts2) are known to be active in animal models of acute and chronic pain .
Action Environment
It’s important to note that the stability of boronic esters, which this compound may contain, can be influenced by environmental factors .
Properties
IUPAC Name |
6-cyclopropyl-3-methyl-1-pyridin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-9-14-11(16(21)22)8-12(10-5-6-10)18-15(14)20(19-9)13-4-2-3-7-17-13/h2-4,7-8,10H,5-6H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMUYPEXZXUEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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